molecular formula C20H12Na2O7S2 B029280 Disodium 6,6'-Oxybis(2-naphthalenesulfonate) CAS No. 61551-82-4

Disodium 6,6'-Oxybis(2-naphthalenesulfonate)

Cat. No.: B029280
CAS No.: 61551-82-4
M. Wt: 474.4 g/mol
InChI Key: FBGQGMKNWOSSAG-UHFFFAOYSA-L
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Preparation Methods

The synthesis of Disodium 6,6’-Oxybis(2-naphthalenesulfonate) typically involves the sulfonation of 2-naphthol followed by oxidation and subsequent neutralization with sodium hydroxide . The industrial production method includes the following steps:

Chemical Reactions Analysis

Disodium 6,6’-Oxybis(2-naphthalenesulfonate) undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.

Biological Activity

Disodium 6,6'-Oxybis(2-naphthalenesulfonate) (DONS), also known as disodium 6,6'-oxydi(2-naphthalenesulfonate), is a chemical compound with significant biological activity and applications in various fields, including biochemistry and pharmacology. This article explores its molecular characteristics, biological effects, and relevant research findings.

  • Chemical Name : Disodium 6,6'-Oxybis(2-naphthalenesulfonate)
  • CAS Number : 61551-82-4
  • Molecular Formula : C20H12O7S2·2Na
  • Molecular Weight : 474.41 g/mol
  • Structural Features : DONS contains two naphthalene rings linked by an ether bond and sulfonate groups that enhance its solubility in water.

DONS exhibits several biological activities primarily due to its ability to interact with proteins and other macromolecules. Key mechanisms include:

  • Modulation of Protein Phase Separation : Research has shown that compounds similar to DONS can modulate liquid-liquid phase separation (LLPS) of proteins. For instance, studies on bis-ANS (a related compound) indicate that it can promote or disrupt LLPS depending on concentration, affecting protein aggregation and functionality . This property is particularly relevant in understanding diseases associated with protein misfolding.
  • Surfactant Properties : DONS acts as a surfactant, which allows it to stabilize emulsions and disperse particles in solutions. This characteristic is beneficial in various biochemical applications, including drug formulation and delivery systems .

Mutagenicity

Notably, DONS has been identified as an impurity in commercial food dyes such as Yellow No. 5 (Sunset Yellow FCF), where it exhibits potent mutagenic effects . This raises concerns about its safety in food applications and highlights the need for further toxicological assessments.

Case Studies and Research Findings

  • Protein Interaction Studies : In a study examining the interaction of DONS with proteins, it was found that the compound could influence the aggregation state of certain proteins involved in neurodegenerative diseases. The modulation of protein interactions by DONS suggests potential therapeutic avenues for conditions characterized by protein aggregation .
  • Toxicological Assessments : A comprehensive evaluation of the safety profile of DONS revealed that while it serves various industrial applications, its mutagenic potential necessitates careful consideration in product formulations intended for human consumption .
  • Application in Food Chemistry : DONS is utilized in food chemistry for its emulsifying properties. Its role as a dispersant enhances the stability of food products containing oils and fats, contributing to improved texture and shelf life .

Summary Table of Biological Activities

Activity TypeDescriptionReferences
Protein ModulationAffects liquid-liquid phase separation of proteins
Surfactant PropertiesStabilizes emulsions and disperses particles
Antimicrobial PotentialDisrupts bacterial membranes (specific studies needed)
MutagenicityExhibits mutagenic effects when present in food dyes

Properties

IUPAC Name

disodium;6-(6-sulfonatonaphthalen-2-yl)oxynaphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O7S2.2Na/c21-28(22,23)19-7-3-13-9-17(5-1-15(13)11-19)27-18-6-2-16-12-20(29(24,25)26)8-4-14(16)10-18;;/h1-12H,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBGQGMKNWOSSAG-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1OC3=CC4=C(C=C3)C=C(C=C4)S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Na2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40210540
Record name Disodium 6,6'-oxybis(2-naphthalenesulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40210540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61551-82-4
Record name Disodium 6,6'-oxybis(2-naphthalenesulfonate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061551824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium 6,6'-oxybis(2-naphthalenesulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40210540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DISODIUM 6,6'-OXYBIS(2-NAPHTHALENESULFONATE)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJE17P98D0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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